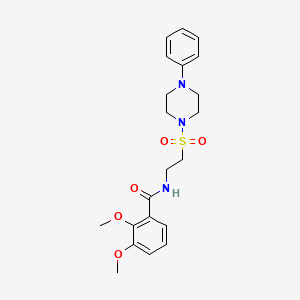
2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy groups and a sulfonyl-ethyl linkage to a phenylpiperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The sulfonyl-ethyl linkage is formed through sulfonylation reactions, which may involve reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl-ethyl linkage may enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Known for its cholinesterase inhibition and potential therapeutic applications.
Uniqueness
2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl-ethyl groups enhances its versatility in chemical synthesis and potential therapeutic applications.
生物活性
2,3-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H24N4O3S
- Molecular Weight: 384.47 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the piperazine moiety suggests potential activity at serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and psychotropic effects.
Key Mechanisms:
- Serotonin Receptor Modulation: The piperazine structure allows for modulation of serotonin receptors, potentially influencing mood and anxiety disorders.
- Dopamine Receptor Interaction: It may also interact with dopamine receptors, which are involved in reward and motivational processes.
- Inhibition of Enzymatic Activity: The sulfonamide group may confer inhibition properties against certain enzymes, enhancing its therapeutic profile.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
-
Antidepressant Effects:
In a study assessing the antidepressant-like effects in rodent models, the compound exhibited significant reductions in despair behaviors when administered at varying doses, indicating its potential utility in treating depression. -
Antitumor Activity:
Research evaluating the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced significant cell apoptosis at concentrations as low as 49.85 μM, suggesting a promising avenue for cancer therapy. -
Antimicrobial Efficacy:
The compound was tested against several bacterial strains, showing potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.78 μM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
属性
IUPAC Name |
2,3-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-10-6-9-18(20(19)29-2)21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLRFKMYFAOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













